Cas no 55816-69-8 (Propanoic acid, 2-fluoro-2-methyl-, ethyl ester)

Propanoic acid, 2-fluoro-2-methyl-, ethyl ester structure
55816-69-8 structure
Product Name:Propanoic acid, 2-fluoro-2-methyl-, ethyl ester
CAS No:55816-69-8
MF:C6H11FO2
MW:134.148745775223
MDL:MFCD08062432
CID:350689
PubChem ID:10898763
Update Time:2025-04-19

Propanoic acid, 2-fluoro-2-methyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 2-fluoro-2-methyl-, ethyl ester
    • Ethyl 2-fluoroisobutyrate
    • 2-fluoroisobutyric acid ethyl ester
    • AG-L-23635
    • CTK1F5906
    • Ethyl 2-fluoro-2-methylpropionate
    • ethyl 2-fluoro-isobutyrate
    • ethyl fluoroisobutyrate
    • FT-0678637
    • SCHEMBL776058
    • ethyl 2-fluoro-2-methylpropanoate
    • ETHYL2-FLUOROISOBUTYRATE
    • CS-0312272
    • DTXSID90447541
    • AKOS005255459
    • 1,3-Bis-(2,4,6-trimethylphenyl)-1H-imidazolium chloride
    • 55816-69-8
    • CJRQQJKWNULSFQ-UHFFFAOYSA-N
    • AS-43018
    • STL554626
    • BBL100832
    • MDL: MFCD08062432
    • Inchi: 1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3
    • InChI Key: CJRQQJKWNULSFQ-UHFFFAOYSA-N
    • SMILES: FC(C(=O)OCC)(C)C

Computed Properties

  • Exact Mass: 134.07433
  • Monoisotopic Mass: 134.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Boiling Point: 122-126℃
  • Water Partition Coefficient: Not miscible or difficult to mix with water.
  • PSA: 26.3

Propanoic acid, 2-fluoro-2-methyl-, ethyl ester Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:3

Propanoic acid, 2-fluoro-2-methyl-, ethyl ester Pricemore >>

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